molecular formula C15H14N2O4 B5153860 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5153860
M. Wt: 286.28 g/mol
InChI Key: IJZZPZOPIXAXNP-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as NQO1, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and not fully understood. This compound has been shown to have potent antioxidant activity, which may contribute to its therapeutic effects. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. This compound has been shown to have potent antioxidant activity, which may protect cells from oxidative damage. This compound has also been shown to have anticancer effects, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages and limitations for lab experiments. One advantage is that it has potent antioxidant activity, which may make it useful in a variety of assays. However, this compound is a complex compound that is difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One direction is to further investigate the mechanism of action of this compound. This may help to identify new therapeutic applications for this compound. Another direction is to investigate the potential use of this compound as a biomarker for cancer and other diseases. Additionally, further research is needed to optimize the synthesis of this compound and to develop new methods for its use in lab experiments.
Conclusion
In conclusion, this compound is a complex compound that has been extensively studied for its potential therapeutic applications. This compound has potent antioxidant activity and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also many potential future directions for its study. Further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications for this compound.

Synthesis Methods

The synthesis of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex process that involves several steps. The starting material for this synthesis is 4-nitrobenzaldehyde, which is converted to 4-nitrophenylhydrazone. This compound is then reacted with 2,3-dimethyl-1,4-dihydroquinoline to form the final product, this compound. The synthesis of this compound is a challenging process that requires a high level of expertise and careful attention to detail.

Scientific Research Applications

4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent antioxidant activity and has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions. This compound has also been studied for its potential use as a biomarker for cancer and other diseases.

properties

IUPAC Name

4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZPZOPIXAXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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